molecular formula C18H17NO B14589986 1-Benzyl-4,6-dimethylquinolin-2(1H)-one CAS No. 61304-68-5

1-Benzyl-4,6-dimethylquinolin-2(1H)-one

Cat. No.: B14589986
CAS No.: 61304-68-5
M. Wt: 263.3 g/mol
InChI Key: LLSNZSCARYFBAK-UHFFFAOYSA-N
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Description

1-Benzyl-4,6-dimethylquinolin-2(1H)-one is a quinolinone derivative featuring a benzyl substituent at the 1-position and methyl groups at the 4- and 6-positions of the heterocyclic ring. Quinolinones are lactam derivatives of quinoline, valued for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzyl and methyl groups in this compound likely enhance lipophilicity and influence intermolecular interactions, which are critical for biological activity and crystallization behavior.

Properties

CAS No.

61304-68-5

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

1-benzyl-4,6-dimethylquinolin-2-one

InChI

InChI=1S/C18H17NO/c1-13-8-9-17-16(10-13)14(2)11-18(20)19(17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

LLSNZSCARYFBAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C=C2C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4,6-dimethylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,6-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,6-dimethylquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

1-Benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] ()
  • Structure: Contains a spiro piperidine ring fused to a dihydroquinoline, differing from the fully aromatic quinolinone core of the target compound.
  • Synthesis : Prepared via acylation of piperidine precursors with excellent yields (85–95%).
  • Mass spectra show low molecular ion intensity (0.5–8.0%), complicating characterization compared to the target compound.
3-Hydroxy-4,6-dimethylquinolin-2(1H)-one ()
  • Structure: Shares the 4,6-dimethylquinolin-2(1H)-one core but includes a hydroxyl group at position 3.
  • Synthesis : Produced via a tandem oxidative α-hydroxylation/β-acetalization reaction (75% yield).
  • Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to a higher melting point (231–233°C) compared to non-hydroxylated analogues. NMR data (δ 11.89 ppm for OH) distinguish it from the target compound.
1-Benzyl-4,5-dioxopyrrolidine-3-carboxylate ()
  • Structure: A pyrrolidine derivative with a benzyl group and ester functionality, lacking the quinolinone ring.
  • Synthesis : Derived from benzylamine and methyl acrylate via Michael addition (85% yield).
  • Key Differences : The dioxopyrrolidine core and ester group confer distinct reactivity (e.g., susceptibility to hydrolysis) and spectroscopic signatures (IR: 1740 cm⁻¹ for ester C=O).

Physicochemical and Spectroscopic Properties

Compound Core Structure Substituents Melting Point (°C) Notable Spectral Features (NMR/IR)
1-Benzyl-4,6-dimethylquinolin-2(1H)-one Quinolinone 1-Benzyl, 4,6-dimethyl Not reported Expected aromatic protons (δ 7.0–8.0 ppm)
3-Hydroxy-4,6-dimethylquinolin-2(1H)-one Quinolinone 3-Hydroxy, 4,6-dimethyl 231–233 δ 11.89 ppm (OH), IR: 3110 cm⁻¹ (O-H stretch)
1-Benzyl-4'-methyl-spiro[piperidine-quinoline] Spiro dihydroquinoline 1-Benzyl, 4'-methyl Not reported Low molecular ion intensity in MS (0.5–8.0%)
1-Benzyl-4,5-dioxopyrrolidine-3-carboxylate Pyrrolidine 1-Benzyl, 4,5-dioxo, ester 112–114 (bp) IR: 1740 cm⁻¹ (ester C=O), δ 3.65 ppm (OCH3)

Stability and Reactivity

  • Quinolinones vs. Spiro Compounds: The fully aromatic quinolinone core in the target compound likely offers greater thermal and oxidative stability compared to the partially saturated spiro derivatives.
  • Hydroxyl vs. Methyl Groups: The hydroxyl group in 3-hydroxy-4,6-dimethylquinolin-2(1H)-one increases susceptibility to oxidation and hydrogen bonding, whereas methyl groups enhance lipophilicity.
  • Ester vs. Lactam Functionality: The ester in 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is prone to hydrolysis, contrasting with the stable lactam ring in quinolinones.

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